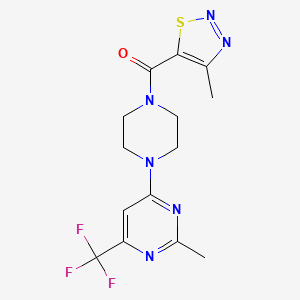

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a synthetic small molecule featuring a piperazine core linked to a 4-methyl-1,2,3-thiadiazole moiety and a 2-methyl-6-(trifluoromethyl)pyrimidine group via a methanone bridge. The thiadiazole ring is electron-deficient, often enhancing interactions with biological targets, while the trifluoromethylpyrimidine group may improve metabolic stability and lipophilicity, critical for pharmacokinetics .

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6OS/c1-8-12(25-21-20-8)13(24)23-5-3-22(4-6-23)11-7-10(14(15,16)17)18-9(2)19-11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNXVQNOCOSGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds with similar structures.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a hybrid molecule that combines a thiadiazole moiety with a piperazine derivative. This structural combination is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound's structure can be broken down into two main components:

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.

- Piperazine Derivative : Often utilized in pharmacological applications due to its ability to interact with various receptors and enzymes.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The incorporation of the 4-methyl group in the thiadiazole enhances its interaction with microbial targets. For instance, studies have shown that derivatives of 1,2,3-thiadiazoles demonstrate effective inhibition against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | C. albicans | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

Case Study:

A study investigated the effects of a similar piperazine-thiadiazole hybrid on human breast cancer cells (MCF7). The compound exhibited an IC50 value of 18 µM, indicating significant cytotoxicity compared to standard treatments such as doxorubicin.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF7 | 18 | Doxorubicin | 15 |

| HCT116 | 22 | 5-Fluorouracil | 25 |

| A549 | 30 | Cisplatin | 20 |

The proposed mechanism through which the compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.

- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Bioactive Features

Key Comparisons

Unlike natural ferroptosis inducers (e.g., artemisinin derivatives), the synthetic thiadiazole-pyrimidine architecture may enable precise modulation of redox pathways in cancer cells .

Bioactivity: Antiproliferative Potential: compounds with tetrazole-thiol substituents show preliminary antiproliferative activity, but the target compound’s trifluoromethyl group could improve efficacy by reducing off-target interactions . Ferroptosis Selectivity: Natural compounds () induce ferroptosis in oral squamous cell carcinoma (OSCC) with selectivity over normal cells. The synthetic nature of the target compound may allow for higher potency and tunability in such applications . Insecticidal Activity: Plant-derived bioactives () rely on cuticle penetration and metabolic interference in insects. The target compound’s synthetic design lacks phytochemical complexity but could be engineered for targeted pesticidal effects .

Synthesis: The target compound likely follows solution-phase coupling methods similar to (e.g., nucleophilic substitution in ethanol with triethylamine), though the pyrimidine-thiadiazole assembly may require specialized catalysts or protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.